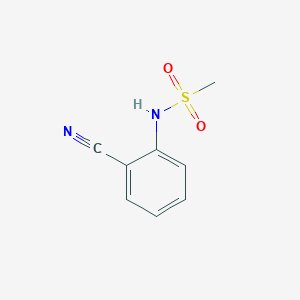

2-(Methanesulfonylamino)benzonitrile

Übersicht

Beschreibung

“2-(Methanesulfonylamino)benzonitrile” is a chemical compound with the CAS Number: 50790-29-9. It has a molecular weight of 196.23 and its linear formula is C8H8N2O2S . The compound appears as a white to off-white or light yellow crystal or powder .

Synthesis Analysis

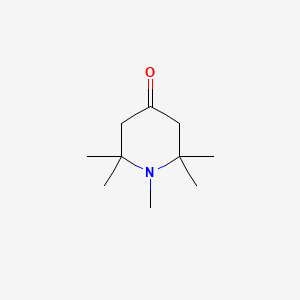

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .

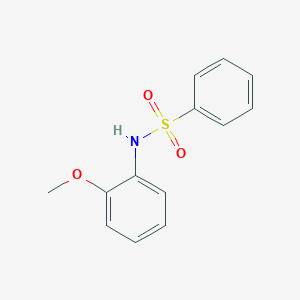

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H8N2O2S . The IUPAC name for this compound is N - (2-cyanophenyl)methanesulfonamide . The InChI representation is InChI=1S/C8H8N2O2S/c1-13 (11,12)10-8-5-3-2-4-7 (8)6-9/h2-5,10H,1H3 .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a white to off-white or light yellow crystal or powder . The compound has a molecular weight of 196.23 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .

Wissenschaftliche Forschungsanwendungen

Rhodium(III)-Catalyzed Cyanation

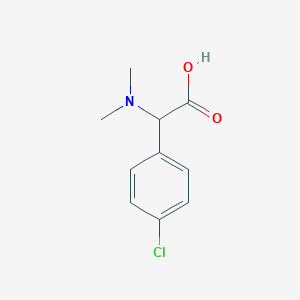

A study by Dong et al. (2015) illustrates the use of 2-(methanesulfonylamino)benzonitrile in the synthesis of 2-(alkylamino)benzonitriles. This process involves rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines, utilizing N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source. This method demonstrates moderate to good yields and tolerates various substituents on the aryl ring and amino group of N-nitrosoarylamines, showcasing the compound's utility in complex organic synthesis (Dong, Wu, Liu, Liu, & Sun, 2015).

Adsorption in Aquaculture Systems

Ferreira et al. (2016) explored the application of this compound derivatives for the removal of fish anaesthetics like MS-222 from water in Recirculating Aquaculture Systems. The study compared the adsorption capacities of biochars derived from paper mill sludge with those of commercial activated carbon. The findings suggest that while commercial activated carbon had higher adsorption capacities, biochars present a promising, environmentally friendly alternative for managing residues and treating aquaculture waters contaminated with anaesthetics (Ferreira, Calisto, Otero, Nadais, & Esteves, 2016).

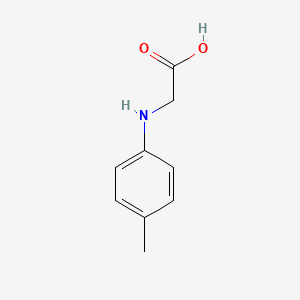

Synthesis of Benzoxazoles

Kumar, Rudrawar, and Chakraborti (2008) reported the effectiveness of methanesulfonic acid as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids. This reaction involved 2-aminophenol and acid chlorides, showcasing the versatility of methanesulfonic acid in facilitating reactions that yield benzoxazoles with excellent yields under mild conditions. The reaction conditions were compatible with a variety of substituents, highlighting the potential of this methodology in the synthesis of heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Fuel Cell Applications

Sankir et al. (2007) investigated the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for use in proton exchange membranes for fuel cells. The study aimed at synthesizing copolymers with tunable properties such as water uptake, proton conductivity, and methanol permeability by varying the degree of fluorination. These membranes showed potential for improving the performance and durability of fuel cells, indicating the utility of this compound derivatives in the development of advanced materials for energy applications (Sankir, Kim, Pivovar, & McGrath, 2007).

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYYYHFUOVDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965024 | |

| Record name | N-(2-Cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50790-29-9 | |

| Record name | N-(2-Cyanophenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50790-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 50790-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)